molecular formula C18H15BrN4OS3 B15079415 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No.: B15079415
M. Wt: 479.4 g/mol
InChI Key: AIFVDABFXBWQGF-KEBDBYFISA-N
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Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Benzylation: The thiol group of the thiadiazole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Acetohydrazide: The benzylated thiadiazole is then reacted with chloroacetyl chloride to form the corresponding acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 3-bromobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the thiadiazole ring can undergo oxidation to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, thiadiazole derivatives have been studied for their potential as enzyme inhibitors. This compound, in particular, may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.

Medicine

Medicinally, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential therapeutic effects in treating various diseases.

Industry

In the industrial sector, thiadiazole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring’s mesoionic nature allows it to cross cellular membranes and interact with biological targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole-2-thiol: A simpler thiadiazole derivative with similar reactivity.

    5-(Benzylthio)-1,3,4-thiadiazol-2-amine: Another benzylated thiadiazole with potential biological activity.

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: A compound with structural similarities and potential anticancer properties.

Uniqueness

What sets 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylthio and bromophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H15BrN4OS3

Molecular Weight

479.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrN4OS3/c19-15-8-4-7-14(9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,24)/b20-10+

InChI Key

AIFVDABFXBWQGF-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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